Cyclopentyl(thiophen-2-yl)methanone

Catalog No.
S3678084
CAS No.
99186-05-7
M.F
C10H12OS
M. Wt
180.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentyl(thiophen-2-yl)methanone

CAS Number

99186-05-7

Product Name

Cyclopentyl(thiophen-2-yl)methanone

IUPAC Name

cyclopentyl(thiophen-2-yl)methanone

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

InChI

InChI=1S/C10H12OS/c11-10(8-4-1-2-5-8)9-6-3-7-12-9/h3,6-8H,1-2,4-5H2

InChI Key

ZLEDQHMUUGXXTD-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(=O)C2=CC=CS2

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CS2

The exact mass of the compound Cyclopentyl(thiophen-2-yl)methanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclopentyl(thiophen-2-yl)methanone is an organic compound with the molecular formula C₁₀H₁₂OS. It features a cyclopentyl group attached to a thiophene ring, which is further connected to a carbonyl group (methanone). The structure of this compound can be represented as follows:

text
S / \ | |C1 C2 | |C3---C4 \ / C5 | O

This compound is notable for its potential applications in organic synthesis and materials science due to the unique properties imparted by the thiophene and cyclopentyl groups.

Typical of ketones and thiophenes. Some significant reactions include:

  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Substitution: The thiophene ring can participate in electrophilic aromatic substitution, allowing for further functionalization of the compound.
  • Reduction Reactions: The carbonyl group can be reduced to form an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions enable the synthesis of diverse derivatives, expanding the utility of cyclopentyl(thiophen-2-yl)methanone in various chemical contexts .

Research indicates that compounds containing thiophene moieties often exhibit significant biological activities. Cyclopentyl(thiophen-2-yl)methanone has been studied for its potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases . Additionally, its ability to form stable complexes with transition metals suggests potential applications in catalysis and drug development .

The synthesis of cyclopentyl(thiophen-2-yl)methanone can be achieved through several methods:

  • Acylation of Thiophene: This involves the reaction of thiophene with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for the introduction of the ketone functional group effectively.
  • One-Pot Synthesis: Recent studies have developed one-pot procedures that utilize palladium catalysis to couple aromatic acids with boronic acids, which may be adapted for synthesizing similar compounds .
  • Cyclization Reactions: Cyclization strategies involving thiophene derivatives can also yield cyclopentyl(thiophen-2-yl)methanone through controlled reaction conditions that favor ring closure.

These methods highlight the versatility in synthesizing this compound and its derivatives.

Cyclopentyl(thiophen-2-yl)methanone has potential applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Due to its unique electronic properties, it may find use in organic electronics and photovoltaic devices.
  • Pharmaceuticals: Its biological activity suggests potential roles in drug design and development, particularly in creating antioxidants or other therapeutic agents.

Studies on cyclopentyl(thiophen-2-yl)methanone have shown that it can interact with various biological molecules, potentially influencing their activity. Its interactions with transition metals indicate its role as a ligand in coordination chemistry, which is crucial for developing catalysts or therapeutic agents . Further research is needed to elucidate its full interaction profile with biological targets.

Cyclopentyl(thiophen-2-yl)methanone shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Thiophen-2-carboxylic acidContains a carboxylic acid functional groupStronger acidity and reactivity
Cyclohexyl(thiophen-2-yl)methanoneCyclohexane instead of cyclopentaneDifferent steric effects
2-ThienylacetophenoneAcetophenone structure with thiopheneAromatic ketone vs aliphatic ketone

Cyclopentyl(thiophen-2-yl)methanone is unique due to its combination of a cyclic alkane and a heterocyclic aromatic system, which may offer distinct electronic properties and reactivity compared to these similar compounds. Its potential applications in both synthetic chemistry and biological systems further underscore its uniqueness within this class of compounds .

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-20-2023

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